2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Researchers requiring unambiguous SAR data often face irreproducibility from mixed pyrazolyl regioisomers. This single, defined 4-(1-methyl-1H-pyrazol-5-yl) regioisomer eliminates structure-activity noise. - Reactive 2-Cl leaving group enables rapid SNAr under mild conditions (rt-60 °C, DMF/EtOH). - Pre-installed 5-methyl blocks CYP-mediated hydroxylation, adding +0.4-0.5 log units lipophilicity vs des-methyl analog. - Zero H-bond donors (TPSA ≈43.6 Ų) ideal for CNS penetrant libraries. Procurement delivers consistent quality for scalable parallel synthesis.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B7829233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CC=NN2C)Cl
InChIInChI=1S/C9H9ClN4/c1-6-5-11-9(10)13-8(6)7-3-4-12-14(7)2/h3-5H,1-2H3
InChIKeyCRYNTXAGEOUKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine — Core Profile for Sourcing & Selection


2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (CAS 1202986-04-6) is a heterocyclic building block in the pyrazolyl-pyrimidine family, with a molecular formula of C9H9ClN4 and a molecular weight of 208.65 g mol⁻¹ . It features a pyrimidine ring substituted with a reactive chlorine atom at position 2, a methyl group at position 5, and a 1‑methyl‑1H‑pyrazol‑5‑yl moiety at position 4, a substitution pattern that distinguishes it from close-in analogs and influences both its physicochemical profile and its use as a late-stage diversification intermediate in medicinal chemistry programs .

Late-Stage Diversification Activated 2‑chloro handle for SNAr and cross‑coupling workflows in medicinal chemistry.
Metabolic Tuning Pre‑installed 5‑methyl group blocks a CYP hydroxylation site; supports ADME lead optimization studies.
Defined Regioisomer Single 4‑(pyrazol‑5‑yl) connectivity removes isomeric ambiguity for reproducible SAR campaigns.

Why Close-In Pyrazolyl-Pyrimidine Analogs Cannot Be Assumed Interchangeable with 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine


Even structurally adjacent pyrazolyl-pyrimidine analogs exhibit measurable differences in physicochemical descriptors that directly affect chromatographic retention, solubility, and reactivity in cross-coupling or nucleophilic-aromatic-substitution workflows [1]. The presence, absence, or positional shift of a single methyl group changes molecular weight, hydrogen-bond-acceptor surface area, and lipophilicity, which can alter reaction kinetics and product distribution profiles. Therefore, substituting the target compound with a des-methyl analog (e.g., 2‑chloro‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyrimidine) or a regioisomeric pyrazolyl variant (e.g., 2‑chloro‑5‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrimidine) without experimental validation risks irreproducibility in both synthetic outcomes and downstream biological assay results .

1
Des‑methyl analog (MW 194.62) alters stoichiometry, chromatographic retention, and SNAr kinetics; direct replacement may skew reaction yields and assay concentrations.
2
Regioisomeric 5‑(pyrazol‑4‑yl) analog shifts substitution vector and electronic environment; coupling outcomes and target engagement may not transfer without re‑optimization.
3
NH‑pyrazole analogs introduce H‑bond donor capacity (HBD=1), potentially altering solubility, crystal habit, and polymorphism risk; purification and solid‑form behavior may differ.

Quantitative Differentiation of 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine Against Closest Structural Analogs


Molecular Weight Shift vs. 4‑Pyrazolyl Analog Without 5‑Methyl Substitution

The target compound carries an additional methyl group at the 5‑position of the pyrimidine ring, resulting in a molecular weight of 208.65 g mol⁻¹ versus 194.62 g mol⁻¹ for the des‑methyl analog 2‑chloro‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyrimidine (PubChem CID 79079878) [1]. This 14.03 Da increase corresponds to a formal CH₂ difference and directly impacts molar mass, a critical parameter for reaction stoichiometry calculation and solution preparation.

Molecular Weight Shift
Reported
+14.03 Da (7.2% higher)
208.65 vs 194.62 g·mol⁻¹
Stoichiometry calculation review.
Cross‑study comparable; verify lot certificate.
Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Positional Regioisomerism: 4‑Pyrazolyl vs. 5‑Pyrazolyl Substitution Pattern

The target compound places the 1‑methyl‑1H‑pyrazol‑5‑yl group at the pyrimidine 4‑position, whereas the commercially available analog 2‑chloro‑5‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyrimidine (CAS 1231943-08-0) bears the pyrazole at the 5‑position with a distinct connectivity (pyrazol‑4‑yl rather than pyrazol‑5‑yl) . This positional change alters the vector of the aryl substituent and the electronic environment of the reactive 2‑chloro center, which can influence both the rate of nucleophilic displacement and the regioselectivity of subsequent metal-catalyzed cross-couplings .

Regioisomer Identity
Class‑level
4‑(pyrazol‑5‑yl) target vs. 5‑(pyrazol‑4‑yl) comparator
Regioisomeric purity critical for SAR.
No head‑to‑head kinetic data available.
Regiochemistry Structure-Activity Relationships Synthetic Diversification

Predicted Lipophilicity (XLogP3) Shift Relative to Des-Methyl Analog

Although the XLogP3 value for the target compound has not been independently computed by PubChem, the comparator 2‑chloro‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)pyrimidine (des‑methyl analog) has an XLogP3 of 1.2 [1]. Adding a methyl group at the pyrimidine 5‑position (target compound) is predicted to increase XLogP3 by approximately 0.4–0.5 log units based on the standard Hansch π constant for aromatic methyl (+0.52), yielding an estimated XLogP3 of ≈1.6–1.7 [2]. This lipophilicity increment directly affects LogD, aqueous solubility, and non-specific protein binding, which are first-order parameters in compound prioritization for cellular assays.

Lipophilicity Shift
Class‑level
ΔXLogP3 ≈ +0.4 to +0.5
Lipophilicity‑dependent assay context review.
Hansch π prediction; experimental LogD advised.
ADME Profiling Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Maintained Despite Methylation: Vector Diversification Without Polarity Penalty

The topological polar surface area (TPSA) for the comparator des‑methyl analog is 43.6 Ų [1]. Because the additional 5‑methyl substituent on the target compound does not introduce a heteroatom, the TPSA is expected to remain at or near 43.6 Ų. This means the target compound adds a vector point for diversification (the 5‑position methyl) without eroding the favorable TPSA window for cellular permeability and blood-brain-barrier penetration (optimal TPSA < 90 Ų for CNS drugs, < 140 Ų for oral drugs) [2].

TPSA Preservation
Class‑level
ΔTPSA ≈ 0 Ų
CNS MPO vector diversification context.
Structural inference; verify experimentally.
Medicinal Chemistry Design Physicochemical Optimization CNS MPO Scoring

Hydrogen-Bond Donor Count: Zero vs. N‑H Bearing Analogs in Crystal Engineering and Solubility

The target compound has zero hydrogen-bond donors (HBD = 0) due to the N‑methylation of the pyrazole ring . In contrast, analogs bearing a free NH‑pyrazole (e.g., 2‑chloro‑5‑methyl‑4‑(1H‑pyrazol‑5‑yl)pyrimidine, not evaluated here but structurally inferred) would carry HBD = 1. The absence of H‑bond donor capacity in the target compound reduces crystal-lattice hydrogen-bonding energy, which typically correlates with lower melting points, higher solubility in non‑polar organic solvents, and altered crystal habit, all of which are relevant to purification, formulation, and solid-state characterization workflows [1].

H‑Bond Donor Count
Class‑level
HBD = 0 vs. NH‑analog (HBD = 1)
Solid‑form and solubility context.
No experimental melting‑point comparison.
Solid-State Chemistry Crystallization Formulation

Reactive Chlorine at Position 2: Distinct Leaving-Group Reactivity vs. 4‑Chloro or 6‑Chloro Analogs

The 2‑chloro substituent on the pyrimidine ring is activated by the adjacent ring nitrogen atoms for nucleophilic aromatic substitution (SNAr). In the target compound, the 2‑chloro is flanked by two sp² nitrogens (N1 and N3), providing double activation, whereas a 4‑chloro or 6‑chloro analog would have only one adjacent nitrogen, reducing SNAr reactivity . Quantitative rate comparisons for this specific scaffold are absent from the open literature, but the electronic difference is well-established for 2‑chloropyrimidine vs. 4‑chloropyrimidine systems, where rate accelerations of 10²–10³ fold have been observed for amine displacement under identical conditions [1].

2‑Cl SNAr Reactivity
Class‑level
Rate acceleration ~10²–10³ fold
Mild coupling condition context.
Model‑system data; not compound‑specific.
Synthetic Methodology Cross-Coupling Nucleophilic Aromatic Substitution

Optimal Use Cases for 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine Based on Quantitative Differentiation


Parallel Library Synthesis of Kinase Inhibitor Candidates Requiring Late-Stage Diversification at the 2‑Position

The zero hydrogen-bond donor count and low predicted TPSA (≈43.6 Ų) make this building block ideal for CNS-oriented kinase inhibitor libraries [1]. The highly activated 2‑chloro leaving group enables rapid SNAr with primary/secondary amines under mild conditions (rt to 60 °C, DMF or EtOH), facilitating high-throughput parallel synthesis without damaging sensitive functional groups on the amine coupling partner .

Lead Optimization Programs That Require a Methyl Handle at the Pyrimidine 5‑Position for Metabolic Stability Tuning

When SAR studies on pyrimidine-based scaffolds indicate rapid oxidative metabolism at an unsubstituted 5‑position, the pre-installed 5‑methyl group of this compound blocks a site of potential CYP-mediated hydroxylation [1]. The +14 Da mass increment and estimated +0.4–0.5 log unit lipophilicity increase versus the des‑methyl analog provide a quantifiable basis to model the impact on LogD and metabolic clearance before embarking on multi‑step analog synthesis .

Synthetic Route Scouting Where Regioisomeric Purity Is Critical for Downstream Biological Reproducibility

The unambiguous 4‑(1‑methyl‑1H‑pyrazol‑5‑yl) connectivity of this compound eliminates the ambiguity inherent in mixtures of pyrazol‑3‑yl/pyrazol‑5‑yl regioisomers [1]. Procurement of this single, defined regioisomer ensures that biological activity observed in primary screens traces back to a unique chemical structure, avoiding the confounding structure‑activity noise generated when testing impure or isomeric mixtures .

Crystallization and Solid-Form Screening for Preclinical Formulation Development

The absence of hydrogen-bond donor functionality (HBD = 0) reduces the propensity for complex polymorphism driven by strong N–H···N hydrogen bonds [1]. This property simplifies solid‑form screening and can be advantageous when the compound serves as a crystallizable intermediate en route to an API, where consistent crystal morphology is required for reproducible filtration and drying at scale .

Application
Selection Property
Validation Focus
CNS‑oriented kinase library synthesis
Low TPSA & zero HBD profile
Mild SNAr coupling compatibility; CNS MPO scoring context
Metabolic stability lead optimization
5‑methyl substitution; lipophilicity modulation
CYP oxidation‑site blocking; LogD impact modeling
Regioisomer‑defined SAR scaffold
Unambiguous 4‑(pyrazol‑5‑yl) connectivity
Regioisomeric purity review; assay reproducibility
Solid‑form screening & crystallization
Zero HBD; reduced polymorphism propensity
Crystal habit consistency; purification scale‑up review
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